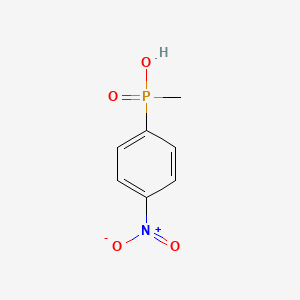
1,1-Dichloronon-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloronon-1-ene is an organochlorine compound with the molecular formula C9H16Cl2. It is a colorless liquid that is primarily used in organic synthesis and industrial applications. The compound is characterized by the presence of two chlorine atoms attached to the first carbon of a nonene chain, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dichloronon-1-ene can be synthesized through several methods. One common approach involves the chlorination of nonene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dichloronon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the nonene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) or hydrogen chloride (HCl) in an inert solvent like carbon tetrachloride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Nonanol derivatives.
Addition: Dihalononanes.
Oxidation: Nonanone or nonanoic acid.
Applications De Recherche Scientifique
1,1-Dichloronon-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential effects on biological systems, including its role as a model compound in toxicology studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and surfactants.
Mécanisme D'action
The mechanism by which 1,1-Dichloronon-1-ene exerts its effects involves its reactivity with nucleophiles and electrophiles. The presence of the double bond and chlorine atoms makes it a reactive species, capable of forming various intermediates and products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of carbocations during electrophilic addition or the generation of free radicals during oxidation.
Comparaison Avec Des Composés Similaires
1,1-Dichloroethene: A smaller analog with similar reactivity but different physical properties.
1,1-Dichloropropene: Another analog with a shorter carbon chain.
1,1-Dichlorobutane: Similar structure but with a four-carbon chain.
Uniqueness: 1,1-Dichloronon-1-ene is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter analogs. This makes it particularly useful in applications requiring specific chain lengths and reactivity profiles.
Propriétés
Numéro CAS |
86001-97-0 |
|---|---|
Formule moléculaire |
C9H16Cl2 |
Poids moléculaire |
195.13 g/mol |
Nom IUPAC |
1,1-dichloronon-1-ene |
InChI |
InChI=1S/C9H16Cl2/c1-2-3-4-5-6-7-8-9(10)11/h8H,2-7H2,1H3 |
Clé InChI |
NXWYNQYIDYLFSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


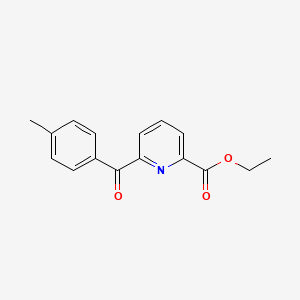
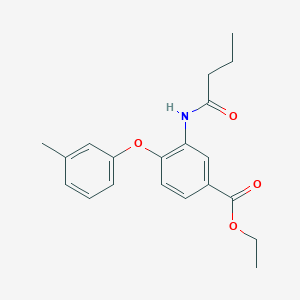

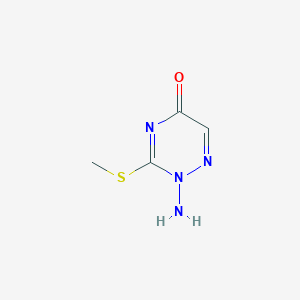
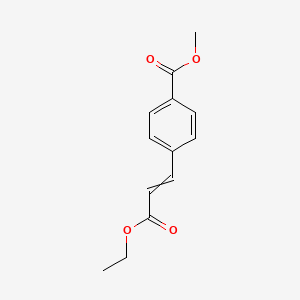

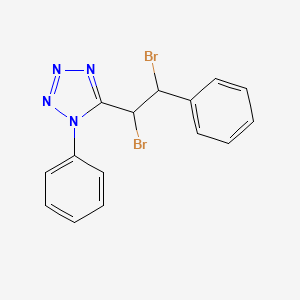
![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)
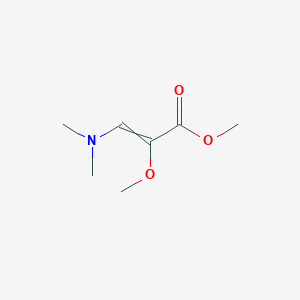


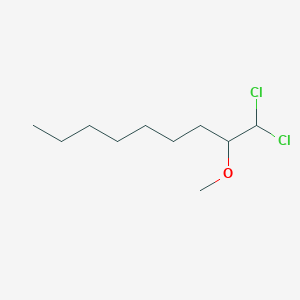
![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
